molecular formula C12H16O3 B8708135 5-Hydroxypentyl benzoate

5-Hydroxypentyl benzoate

Cat. No.: B8708135
M. Wt: 208.25 g/mol
InChI Key: ZDFJGZURXDDEHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxypentyl benzoate is an ester derivative of benzoic acid, characterized by a pentyl chain substituted with a hydroxyl group at the fifth carbon, esterified to a benzoyl moiety. The hydroxyl group may also influence metabolic pathways and environmental persistence compared to non-hydroxylated benzoate esters .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

5-hydroxypentyl benzoate

InChI

InChI=1S/C12H16O3/c13-9-5-2-6-10-15-12(14)11-7-3-1-4-8-11/h1,3-4,7-8,13H,2,5-6,9-10H2

InChI Key

ZDFJGZURXDDEHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

5-Hydroxypentyl benzoate differs from common benzoate esters in its alkyl chain length and hydroxyl substitution:

  • Benzyl benzoate : Contains a benzyl group (aromatic ring attached via CH₂), imparting a balsamic, almond-like odor. Lacks a hydroxyl group, reducing solubility in polar solvents .
  • Hexyl benzoate : Features a six-carbon alkyl chain without hydroxylation, contributing to a woody-green odor and lower biodegradability due to its hydrophobic chain .
  • Methyl benzoate: A short-chain ester with a methyl group, known for its cananga-like aroma. Its small size increases volatility but limits bioactivity .

Physicochemical Properties (Table 1)

Compound Molecular Formula Molecular Weight Odor Profile Solubility (Water) Key Applications
This compound C₁₂H₁₆O₃ 208.25 g/mol Not reported (inferred mild) Moderate (polar) Pharmaceuticals, fragrances
Benzyl benzoate C₁₄H₁₂O₂ 212.24 g/mol Balsamic, almond-like Low Acaricides, perfumes
Hexyl benzoate C₁₃H₁₈O₂ 206.28 g/mol Woody-green, piney Very low Flavors, cosmetics
Methyl benzoate C₈H₈O₂ 136.15 g/mol Cananga-like Slightly soluble Solvents, fragrances

Table 1: Comparative physicochemical properties of this compound and analogs. Data inferred from structural analogs and related studies .

Environmental Behavior

  • Biodegradation: Hydroxyl groups enhance microbial degradation. Rhodococcus sp. CS-1 degrades aromatic compounds via the benzoate pathway, suggesting this compound may be more biodegradable than non-hydroxylated esters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.